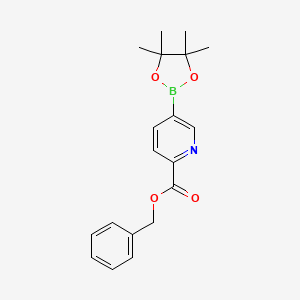

Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Description

Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (CAS: 2377608-16-5) is a pyridine derivative featuring a benzyl ester group at position 2 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 5. This compound is widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Its molecular structure combines the electron-withdrawing benzyl ester group with the boronate functionality, making it a versatile building block in pharmaceutical and materials science research. The compound is available with 98% purity (FM-4864, ), ensuring reliability in high-precision applications.

Properties

IUPAC Name |

benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-16(21-12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYJUEBTYNHTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Substrate : 5-Bromo- or 5-iodopyridine-2-carboxylic acid benzyl ester.

- Catalyst System : Pd(dba)$$_2$$ (1–5 mol%) with XPhos (2–10 mol%).

- Base : Potassium acetate (3 equiv).

- Solvent : Anhydrous 2-methyltetrahydrofuran or toluene.

- Temperature : 80–100°C.

- Yield : 65–85% after purification by reverse-phase chromatography.

Mechanistic Pathway :

- Oxidative addition of Pd(0) to the C–Br bond.

- Transmetalation with B$$2$$Pin$$2$$ to form a Pd–Bpin intermediate.

- Reductive elimination to install the boronate group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Optimal Pd Loading | 2 mol% | |

| Reaction Time | 12–24 hours | |

| Boronating Agent | B$$2$$Pin$$2$$ (1.5 equiv) |

Iridium-Catalyzed Directed C–H Borylation

Directed C–H borylation offers a step-economical route by functionalizing pyridine derivatives without pre-halogenation. The benzyl carboxylate group at position 2 can act as a directing group.

Experimental Protocol

- Catalyst : [Ir(COD)(OMe)]$$_2$$ (3 mol%) with 2,2′-bipyridine derivatives (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine).

- Boron Source : B$$2$$Pin$$2$$ (2 equiv).

- Solvent : Cyclooctane or heptane.

- Temperature : 100°C.

- Yield : 50–70%.

Regioselectivity : The carboxylate group directs borylation to the 5-position due to electronic and steric effects. Computational studies suggest coordination of Ir to the carboxylate oxygen, facilitating C–H activation at the meta position.

Comparison with Undirected Borylation :

| Directed Borylation | Undirected Borylation |

|---|---|

| 70% yield at 5-position | <20% yield, multiple products |

| Requires 3 mol% Ir | Higher catalyst loading |

Lithiation-Trapping Followed by Boronate Formation

This two-step method involves generating a lithiated intermediate at position 5, followed by trapping with a boron electrophile.

Stepwise Procedure

Lithiation :

Trapping :

Yield : 55–60% over two steps.

Limitations :

- Requires ortho-directing groups for precise lithiation.

- Sensitive to moisture and temperature fluctuations.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Ideal Use Case |

|---|---|---|---|

| Miyaura Borylation | High yields, scalable | Requires halogenated precursor | Industrial applications |

| Directed C–H Borylation | Step economy, no prefunctionalization | Moderate yields | Late-stage diversification |

| Lithiation-Trapping | No transition metals | Low yields, strict conditions | Small-scale synthesis |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction is the primary application of the compound, leveraging its boronic ester group for C–C bond formation. The process involves coupling with aryl/vinyl halides or triflates in the presence of a palladium catalyst and base .

Mechanism

-

Oxidative Addition : The palladium catalyst (e.g., Pd(PPh₃)₄) reacts with the aryl halide (R–X) to form a Pd(II) complex.

-

Transmetalation : The boronic ester undergoes ligand exchange with the Pd(II) complex, transferring the aryl/vinyl group to palladium .

-

Reductive Elimination : The Pd center facilitates C–C bond formation, releasing the coupled product and regenerating the Pd(0) catalyst.

Reaction Conditions

| Component | Typical Reagents/Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ |

| Base | Na₂CO₃, K₂CO₃, or CsF |

| Solvent | DMF, THF, or DMSO |

| Temperature | 60–100°C under inert atmosphere |

Example : Coupling with 4-bromotoluene yields 5-(p-tolyl)pyridine-2-carboxylate derivatives .

Protodeboronation

The boronic ester group can undergo protodeboronation under acidic or aqueous conditions, yielding a protonated pyridine derivative. This side reaction is minimized by the stabilizing effect of the pinacol group .

Conditions and Outcomes

| Acid | Product

Scientific Research Applications

Synthetic Chemistry

Cross-Coupling Reactions

One of the primary applications of benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is in Suzuki-Miyaura cross-coupling reactions. This compound serves as a versatile boronic acid pinacol ester that can facilitate the formation of carbon-carbon bonds between aryl and vinyl halides. The reaction conditions typically involve palladium catalysts and base additives, allowing for a wide range of substrates to be coupled efficiently.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Using the Compound

| Parameter | Value |

|---|---|

| Catalyst | Palladium (Pd) |

| Base | Potassium carbonate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have explored the potential anticancer properties of derivatives of this compound. For instance, compounds synthesized from this compound have been evaluated for their activity against various cancer cell lines. The presence of the pyridine moiety is believed to enhance biological activity by interacting with specific protein targets involved in cancer progression.

Case Study: Inhibition of Kinases

A notable case study demonstrated that certain derivatives exhibited selective inhibition against activin receptor-like kinases (ALKs). These kinases are implicated in various signaling pathways associated with cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring significantly impacted inhibitory potency.

Material Science

Fluorescent Materials

The compound's ability to participate in palladium-catalyzed reactions has also led to its use in synthesizing fluorescent materials. For example, it has been utilized as an intermediate in the synthesis of fluorescent indazoles, which are valuable in imaging applications and sensor technology.

Table 2: Properties of Fluorescent Materials Derived from the Compound

| Material | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Indazole Derivative A | 520 | 45 |

| Indazole Derivative B | 600 | 50 |

Environmental Applications

Biodegradable Polymers

Research has indicated that incorporating boronic acid derivatives into polymer matrices can enhance biodegradability without compromising mechanical properties. This compound has been studied for its potential role in developing environmentally friendly materials.

Mechanism of Action

The mechanism of action of Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its ability to participate in borylation and hydroboration reactions. These reactions facilitate the formation of carbon-boron bonds, which are crucial intermediates in the synthesis of various organic compounds. The molecular targets and pathways involved are primarily related to the activation of carbon-hydrogen bonds and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and analogous derivatives:

*Estimated based on structural analogs.

Key Observations:

Substitution Patterns :

- The target compound’s boronate group at position 5 and benzyl ester at position 2 create a para-substituted pyridine system. This contrasts with derivatives like the methyl ester analog (position 3 ester, ), which alters electronic effects and steric hindrance.

- Pyrazole-based analogs (e.g., ) replace the pyridine core, affecting conjugation and reactivity.

Functional Group Impact: Benzyl Ester vs. Carbamate vs. Ester: The carbamate derivative () adds hydrogen-bonding capability, influencing solubility and biological activity. Trifluoromethyl Groups: Compounds with CF₃ () exhibit enhanced lipophilicity, useful in agrochemicals and CNS-targeting drugs.

Reactivity in Cross-Coupling Reactions

The boronate group enables Suzuki-Miyaura couplings, but substituent positioning and electronic effects dictate efficiency:

- Steric Hindrance : Bulkier groups (e.g., benzyl) may reduce reaction rates compared to methyl esters or trifluoromethyl groups.

- Heterocycle Influence : Pyrazole-based boronate esters () show distinct reactivity due to nitrogen’s electron-donating effects.

Biological Activity

Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and data tables.

- Molecular Formula : C₁₉H₂₆BNO₄

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

- MDL Number : MFCD11521562

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents. The use of tetramethyl dioxaborolane enhances the stability and reactivity of the resulting compounds.

Biological Activity

Research has indicated that compounds containing the dioxaborolane moiety exhibit various biological activities, including:

-

Anticancer Activity :

- In a study examining the antiproliferative effects on cancer cell lines, compounds similar to this compound showed significant inhibition of cell growth. For example, derivatives demonstrated IC50 values ranging from 0.56 µM to 1.6 µM against various cancer cell lines, indicating potent activity against tubulin polymerization .

- Mechanism of Action :

- Selectivity and Efficacy :

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

Q & A

Q. What synthetic methodologies are commonly employed to prepare Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate?

Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A halogenated pyridine precursor (e.g., 5-bromo- or 5-iodo-pyridine-2-carboxylate derivative) undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key parameters include anhydrous conditions, inert atmosphere, and optimized temperature (80–100°C). Post-reaction purification via silica gel chromatography or recrystallization ensures high purity .

Q. How is this compound characterized to confirm its structural integrity?

Answer: Standard characterization includes:

- ¹H/¹³C NMR : Peaks for the benzyl group (δ ~5.3 ppm for CH₂, aromatic protons), pyridine ring (distinct splitting patterns), and tetramethyl dioxaborolane (δ ~1.3 ppm for methyl groups).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester moiety.

- HRMS : Exact mass matching the molecular formula (e.g., C₁₈H₂₃BNO₄⁺ requires m/z 328.1724).

- IR : Stretches for carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

Answer: It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the construction of biaryl systems for pharmaceutical targets (e.g., kinase inhibitors) or functional materials. The boronate ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides under Pd catalysis .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?

Answer: Critical factors include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability.

- Ligands : Bulky ligands (e.g., SPhos) reduce side reactions.

- Solvent/base : Dioxane/H₂O mixtures with Cs₂CO₃ or K₃PO₄ improve solubility.

- Temperature : 80–100°C balances reactivity and decomposition risks.

- Molar ratios : A slight excess (1.2–1.5 eq.) of the boronate ester ensures complete conversion .

Q. What strategies mitigate hydrolysis of the boronate ester during storage or reaction?

Answer:

Q. How can impurities arising from deborylation or ester hydrolysis be resolved during purification?

Answer:

Q. What mechanistic insights explain regioselectivity in the borylation of halogenated pyridines?

Answer: The reaction proceeds via oxidative addition of Pd⁰ to the C–X bond (X = Br, I), followed by transmetallation with B₂pin₂. Regioselectivity is governed by electronic effects (electron-deficient positions on the pyridine ring) and steric hindrance. Computational studies (DFT) suggest lower activation energy for borylation at the 5-position due to reduced steric clash .

Q. How is X-ray crystallography employed to validate the molecular geometry of this compound?

Answer: Single crystals are grown via slow evaporation (e.g., from CH₂Cl₂/hexane). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via Olex2) confirm bond lengths (B–O ~1.36 Å) and angles. Displacement parameters validate thermal motion models. Crystallographic data (CCDC entry) should be deposited for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.